molecular formula C13H14N2O2S B2723602 4-ethyl-N-pyridin-3-ylbenzenesulfonamide CAS No. 898086-90-3

4-ethyl-N-pyridin-3-ylbenzenesulfonamide

Cat. No.: B2723602
CAS No.: 898086-90-3
M. Wt: 262.33
InChI Key: GKDYZCPLRPRWLJ-UHFFFAOYSA-N
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Description

4-Ethyl-N-pyridin-3-ylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with an ethyl group at the para position and a sulfonamide (-SO₂NH-) linkage to a pyridin-3-yl group. Its structure combines aromatic and heterocyclic moieties, which are common in bioactive molecules due to their ability to interact with biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions.

Properties

IUPAC Name

4-ethyl-N-pyridin-3-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-2-11-5-7-13(8-6-11)18(16,17)15-12-4-3-9-14-10-12/h3-10,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDYZCPLRPRWLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Benzene Ring) Pyridine/Other Modifications Key Properties/Activities Reference
This compound 4-Ethyl Pyridin-3-yl Hypothesized antimicrobial activity N/A
4-Methoxy-N-(2-styrylquinolinyl)benzenesulfonamide (IIIa) 4-Methoxy Styryl-quinoline hybrid Anticancer (in vitro screening)
N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides Variable (e.g., Cl, OMe) 5-Amino-1,2,4-triazole linkage Anti-yeast activity
N-(4-Ethylphenyl)-2-[(4-ethylphenyl)amino]pyridine-3-sulfonamide 4-Ethyl (twice) Dual ethylphenyl groups on pyridine Structural analogue for drug discovery
4-(Ethylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide Ethylsulfonyl Thiazole-pyridine hybrid Kinase inhibition (hypothetical)
2-(N-Ethyl-4-ethoxy-3-methylbenzenesulfonamido)-N-(pyridin-3-ylmethyl)acetamide Ethoxy, methyl Acetamide-pyridinylmethyl chain Not explicitly reported

Key Observations :

In contrast, the ethyl group in the target compound may prioritize hydrophobic binding. Hybrid systems, such as thiazole-pyridine (e.g., compound 9b in ) or styryl-quinoline (IIIa), demonstrate broader bioactivity due to increased structural complexity.

Synthetic Routes: The synthesis of 4-substituted pyridine-3-sulfonamides typically involves coupling sulfonyl chlorides with aminoheterocycles (e.g., pyridin-3-amine) in polar solvents like pyridine or CH₂Cl₂, often catalyzed by DMAP or EDCI . Triazole-linked derivatives (e.g., compounds 26–36 in ) require additional steps, such as cyclization of thiosemicarbazides, to introduce heterocyclic diversity.

Biological Activities: Compounds with triazole moieties (e.g., ) exhibit notable anti-yeast activity, attributed to their ability to disrupt fungal membrane integrity. Thiazole-containing derivatives (e.g., ) are hypothesized to target kinases due to structural mimicry of ATP-binding pockets.

Research Findings and Implications

For instance:

  • Antimicrobial Potential: The ethyl and pyridinyl groups may enhance lipophilicity, facilitating membrane penetration in Gram-negative bacteria .
  • Kinase Inhibition: The pyridine-sulfonamide scaffold is a known pharmacophore in kinase inhibitors (e.g., imatinib analogues), suggesting possible utility in oncology .

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